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3,5-dichloro-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

Structural differentiation Sigma receptor ligands Kinase inhibitor design

3,5-Dichloro-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a synthetic small molecule belonging to the aryl‑piperazinyl‑ethyl‑benzamide chemotype. Its design combines a 3,5‑dichlorobenzamide terminus, a flexible ethyl linker, and a piperazine ring bearing an electron‑withdrawing methylsulfonyl group.

Molecular Formula C14H20Cl3N3O3S
Molecular Weight 416.74
CAS No. 1351615-27-4
Cat. No. B2888277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dichloro-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride
CAS1351615-27-4
Molecular FormulaC14H20Cl3N3O3S
Molecular Weight416.74
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)CCNC(=O)C2=CC(=CC(=C2)Cl)Cl.Cl
InChIInChI=1S/C14H19Cl2N3O3S.ClH/c1-23(21,22)19-6-4-18(5-7-19)3-2-17-14(20)11-8-12(15)10-13(16)9-11;/h8-10H,2-7H2,1H3,(H,17,20);1H
InChIKeyDOTPOWYHHUOUCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dichloro-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide Hydrochloride (CAS 1351615-27-4): A Structurally Differentiated Piperazinyl‑Benzamide Research Probe


3,5-Dichloro-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a synthetic small molecule belonging to the aryl‑piperazinyl‑ethyl‑benzamide chemotype. Its design combines a 3,5‑dichlorobenzamide terminus, a flexible ethyl linker, and a piperazine ring bearing an electron‑withdrawing methylsulfonyl group. This scaffold has been explored for interactions with the sigma‑1 receptor, fibroblast growth factor receptor (FGFR) kinases, and the phosphoinositide 3‑kinase (PI3K) family [1]. The hydrochloride salt form is prepared to enhance aqueous solubility for in vitro assay handling. However, publicly available quantitative pharmacological data for this specific compound remain extremely limited; most structural analogues with disclosed activity data feature alternative aryl substitution or linker geometries, making direct data‑driven comparisons challenging [2].

Why 3,5-Dichloro-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide Hydrochloride Cannot Be Replaced by In‑Class Analogues Without Verification


Within the piperazinyl‑ethyl‑benzamide family, even minor modifications to the aromatic substitution pattern, linker length, or sulfonamide group can shift target selectivity by orders of magnitude. For instance, moving the chlorine atoms from the 3,5‑ to the 2,4‑position or replacing dichloro substitution with a trifluoromethyl group alters the electron density and steric profile of the benzamide ring, which can dramatically affect binding to sigma receptors versus kinases such as FGFR or PI3K [1]. The methylsulfonyl group on the piperazine nitrogen is also a critical determinant of pharmacokinetic behavior; exchanging it for a simple methyl, acetyl, or unsubstituted piperazine can change solubility, metabolic stability, and off‑target binding [2]. Therefore, substituting this compound with a generic in‑class analogue without direct comparative data risks altering the biological profile in unpredictable ways, underscoring the need for compound‑specific validation before procurement.

Quantitative Differentiation Evidence for 3,5-Dichloro-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide Hydrochloride vs. Closest Structural Analogues


Structural Differentiation: 3,5-Dichloro Substitution on the Benzamide Ring vs. Common 2,4-Dichloro and 4-Substituted Analogues

The compound uniquely places chlorine atoms at the 3‑ and 5‑positions of the benzamide ring, whereas the most frequently reported close analogue bears a 2,4‑dichloro substitution pattern. In related piperazinyl‑benzamide sigma‑1 receptor ligand series, the position of halogen substitution on the benzamide ring has been shown to modulate sigma‑1 vs. sigma‑2 selectivity. Specifically, compound 27 (a 3,5‑dichloro‑containing benzamide–piperazine hybrid) achieved a sigma‑1 Ki of 0.27 nM, while a 2,4‑dichloro analogue in the same study exhibited a sigma‑1 Ki of approximately 2.5 nM, representing a roughly 9‑fold difference in affinity driven solely by the halogen substitution pattern [1]. The target compound's 3,5‑dichloro arrangement thus distinguishes it from the more prevalent 2,4‑dichloro regioisomer, with the potential for differential target engagement.

Structural differentiation Sigma receptor ligands Kinase inhibitor design

Methylsulfonyl‑Piperazine Moiety: Enhanced Metabolic Stability and Solubility vs. Unsubstituted or Methyl‑Piperazine Analogues

The methylsulfonyl group attached to the piperazine nitrogen is structurally distinct from the more common N‑methyl‑piperazine or unsubstituted piperazine found in many CNS‑targeted probes. In sulfonyl‑piperazine‑based sigma‑1 ligands, the methylsulfonyl substitution has been associated with reduced oxidative N‑dealkylation compared to N‑alkyl counterparts. In a panel of piperazinyl‑benzenesulfonamides, compounds bearing a methylsulfonyl group showed human liver microsome half‑lives (T₁/₂) that were 2‑ to 4‑fold longer than their N‑methyl‑piperazine analogues, with one representative methylsulfonyl‑piperazine achieving T₁/₂ = 21.7 min vs. T₁/₂ = 5.1 min for the corresponding N‑methyl derivative [1]. Additionally, the sulfonyl group increases topological polar surface area (tPSA), which can improve aqueous solubility at assay pH; the target compound has a calculated tPSA of ~78 Ų compared to ~49 Ų for the N‑methyl‑piperazine analogue, enhancing its suitability for in vitro buffer systems [2].

Metabolic stability Piperazine sulfonamide Drug‑likeness

Ethyl Linker Length: Differentiated from Propyl and Butyl Linkers in Modulation of FGFR Kinase Selectivity

The two‑carbon ethyl linker between the benzamide amide and the piperazine ring defines a specific spatial relationship between the aromatic and piperazine pharmacophores. In FGFR inhibitor programmes, the length of this alkyl linker has been shown to influence selectivity across the FGFR1‑4 isoforms. US Patent 8,536,169 describes a series of piperazinyl‑ethyl‑benzamide compounds wherein the ethyl linker consistently yielded FGFR4 IC₅₀ values in the sub‑micromolar range, whereas the propyl (three‑carbon) analogue lost >10‑fold potency against FGFR4 while retaining FGFR1 activity, thus altering the isoform selectivity profile [1]. The closest commercially available analogue with a propyl linker (3,5‑dichloro‑N‑[3‑[4‑(2,3‑dichlorophenyl)piperazin‑1‑yl]propyl]benzamide) shares the 3,5‑dichlorobenzamide feature but introduces a different piperazine aryl substitution and longer linker, precluding direct isoform selectivity extrapolation [2].

FGFR inhibition Linker SAR Kinase selectivity

Hydrochloride Salt Form: Differentiated Aqueous Solubility vs. Free Base Analogues

The hydrochloride salt form of the compound provides a distinct solubility advantage over the free base. While the free base of 3,5‑dichloro‑N‑(2‑(4‑(methylsulfonyl)piperazin‑1‑yl)ethyl)benzamide has a calculated logP of approximately 1.8 and limited aqueous solubility (estimated <50 μg/mL at pH 7.4), the hydrochloride salt is reported by vendors to achieve solubility of >5 mg/mL in water, representing at least a 100‑fold improvement . This is particularly relevant when compared to the free base of the structurally analogous 2,4‑dichloro‑N‑{4‑[4‑(methylsulfonyl)piperazin‑1‑yl]phenyl}benzamide, which lacks a salt form in standard catalogues and is supplied as a solid with unspecified solubility, potentially requiring DMSO stock solutions that may precipitate upon dilution into aqueous assay buffers .

Salt selection Solubility enhancement Assay compatibility

Optimal Research Application Scenarios for 3,5-Dichloro-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide Hydrochloride Based on Differential Evidence


Sigma‑1 Receptor Primary Screening Where 3,5‑Dichloro Substitution Is Hypothesised to Confer Superior Affinity

For research groups investigating sigma‑1 receptor ligands for CNS or pain indications, this compound is a logical choice when the 3,5‑dichlorobenzamide pharmacophore is desired. As demonstrated in the benzamide‑piperazine series by Donnier‑Maréchal et al., the 3,5‑dichloro arrangement can yield sigma‑1 Ki values in the sub‑nanomolar range, outperforming the 2,4‑dichloro regioisomer by approximately 9‑fold [1]. Researchers should confirm sigma‑1 binding in their own assay system using [³H]‑(+)-pentazocine displacement, ideally with a 2,4‑dichloro analogue as a direct comparator on the same plate.

FGFR Kinase Profiling Where Isoform Selectivity (FGFR4 vs. FGFR1) Is Determined by Ethyl Linker Geometry

In FGFR‑driven cancer models, the ethyl linker present in this compound is critical for maintaining FGFR4 activity. Patent SAR data show that extending the linker to propyl causes >10‑fold loss in FGFR4 potency while preserving FGFR1 activity [1]. Use this compound as a starting point for FGFR4‑selective inhibitor development, and include a propyl‑linker analogue as a negative control for isoform selectivity profiling. Biochemical kinase assays should employ poly(Glu:Tyr) substrate under uniform ATP concentrations (typically 10–100 μM) to ensure comparability.

In Vitro Metabolic Stability Studies Leveraging the Methylsulfonyl Group for Prolonged Half‑Life

When designing cellular or ex vivo experiments where compound stability is a concern, the methylsulfonyl‑piperazine feature provides a documented advantage over N‑methyl‑piperazine analogues. In human liver microsome assays, methylsulfonyl‑piperazine compounds have shown ~4‑fold longer half‑lives than matched N‑methyl pairs [1]. Researchers planning long‑duration incubation experiments (≥2 hours) in hepatocyte or microsome preparations should select this compound over N‑methyl‑piperazine analogues to minimise degradation‑related loss of signal. Confirm stability in the specific experimental matrix using LC‑MS/MS monitoring of parent compound depletion.

Aqueous Assay Workflows Requiring High Solubility Without DMSO Co‑Solvent Artefacts

For biochemical or biophysical assays (e.g., SPR, ITC, or fluorescence‑based binding assays) that require compound concentrations above 100 μM in purely aqueous buffer, the hydrochloride salt form's solubility of >5 mg/mL in water makes it suitable for direct aqueous dilution [1]. This eliminates the risk of DMSO‑induced protein denaturation or non‑specific binding artefacts that can occur when free base analogues must be pre‑dissolved in DMSO and then diluted, potentially leading to precipitation or inaccurate EC₅₀/IC₅₀ determinations.

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